N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan
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Overview
Description
N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDLBBWXMRQDN-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941210 |
Source
|
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-29-1 |
Source
|
Record name | Dansyl-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Dansyl-L-tryptophan a suitable fluorescent probe for Mercury(II) ions?
A1: Dansyl-L-tryptophan exhibits high sensitivity to Mercury(II) ions (Hg2+) in buffered aqueous solutions. [] The presence of Hg2+ significantly quenches the fluorescence of Dansyl-L-tryptophan, allowing for its detection even at very low concentrations (as low as 5 nM). [] This sensitivity arises from the interaction between Hg2+ and the electron-rich centers within the Dansyl-L-tryptophan molecule, disrupting its ability to fluoresce.
Q2: How does the structure of Dansyl-L-tryptophan influence its use in aggregation studies?
A2: Dansyl-L-tryptophan, due to its hydrophobic dansyl group and the hydrophilic nature of the amino acid tryptophan, can interact with both hydrophobic and hydrophilic regions of proteins. [] This characteristic allows it to act as a noncovalent PEGylation agent when conjugated to polyethylene glycol (PEG). [] The resulting Dansyl-PEG conjugates can then interact with proteins like salmon calcitonin and hen egg-white lysozyme, modifying their surface properties and hindering their aggregation. []
Q3: Can Dansyl-L-tryptophan be utilized for rapid chiral separations?
A3: While Dansyl-L-tryptophan itself is not a chiral selector, its dansyl moiety can be used to derivatize amino acids, enhancing their detectability in separation techniques like electrophoresis. [] When combined with highly sulfated cyclodextrins (HS-γ-CD) as chiral selectors, derivatized Dansyl-amino acids, including Dansyl-L-tryptophan, can be separated with high efficiency and speed. [] This approach allows for subsecond chiral separations, showcasing its potential for rapid analysis of enantiomeric mixtures.
Q4: Are there any specific analytical techniques used to characterize and quantify Dansyl-L-tryptophan?
A4: While the provided research papers don't delve into specific techniques for Dansyl-L-tryptophan, it's important to note that its characterization and quantification often involve techniques common for fluorescent compounds. These might include:
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